molecular formula C19H24N4O2 B6548838 N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 946317-30-2

N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6548838
CAS No.: 946317-30-2
M. Wt: 340.4 g/mol
InChI Key: OFZLVOJOWMTDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a carboxamide group at the 3-position, a 4-methylphenyl substituent on the amide nitrogen, and a piperidine-containing ethyl chain at the 1-position of the pyridazine ring.

Properties

IUPAC Name

N-(4-methylphenyl)-6-oxo-1-(2-piperidin-1-ylethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-5-7-16(8-6-15)20-19(25)17-9-10-18(24)23(21-17)14-13-22-11-3-2-4-12-22/h5-10H,2-4,11-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLVOJOWMTDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

In contrast, the analog from has a phenylcarbamoyl ethyl group, introducing aromaticity and hydrogen-bonding capacity . The compound in replaces the 4-methylphenyl group with a phenyl ring at the 1-position and introduces a hydroxy group at the 4-position, which may alter redox properties or metabolic stability .

Molecular Weight and Complexity: The target compound (340.43 g/mol) and the phenylcarbamoyl analog (391.43 g/mol) are significantly larger than the hydroxy/methoxyimino derivative (288.26 g/mol), suggesting differences in bioavailability or membrane permeability.

Functional Group Impact: The methoxyimino group in ’s compound introduces a tautomeric system, which could influence electronic distribution across the pyridazine ring and affect reactivity or binding modes .

Research Findings and Implications

While direct pharmacological or biochemical data for the target compound are unavailable, structural comparisons highlight critical trends:

  • Piperidine vs. Aromatic Substituents : Piperidine-containing derivatives (e.g., the target compound) may exhibit improved blood-brain barrier penetration compared to purely aromatic analogs, as seen in CNS-targeting drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.